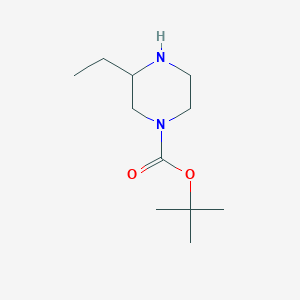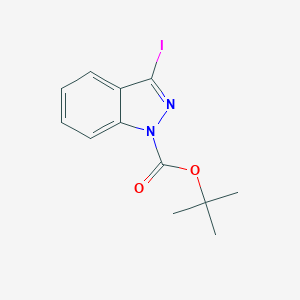![molecular formula C27H34BrN7O3 B153337 4-(6-((6-bromo-8-ciclopentil-5-metil-7-oxo-7,8-dihidropiridin[2,3-d]pirimidin-2-il)amino)piridin-3-il)piperazina-1-carboxilato de terc-butilo CAS No. 571188-82-4](/img/structure/B153337.png)
4-(6-((6-bromo-8-ciclopentil-5-metil-7-oxo-7,8-dihidropiridin[2,3-d]pirimidin-2-il)amino)piridin-3-il)piperazina-1-carboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H34BrN7O3 and its molecular weight is 584.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación del Cáncer
Este compuesto es una impureza de Palbociclib, que es un inhibidor selectivo de las cinasas dependientes de ciclinas CDK4 y CDK6 y se usa en el tratamiento del cáncer de mama ER-positivo y HER2-negativo . Puede utilizarse en investigación para comprender la farmacocinética y el metabolismo de Palbociclib.
Control de Calidad y Garantía
Se utiliza para el control de calidad (QC) y la garantía de calidad (QA) durante la producción comercial de Palbociclib y sus formulaciones relacionadas . Esto asegura la pureza y la eficacia del producto farmacéutico.
Propósitos Educativos
Por último, podría servir como un caso de estudio en entornos educativos, como cursos de química medicinal, para ilustrar los principios de diseño de fármacos y las relaciones estructura-actividad.
Boc Sciences - Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7… Synthink Chemicals - Tert-butyl 4-(6-(…
Mecanismo De Acción
Target of Action
The primary target of this compound is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase. By inhibiting these kinases, the compound can halt cell cycle progression and prevent cell proliferation.
Mode of Action
The compound interacts with its targets, CDK4 and CDK6, by binding to their ATP-binding pocket . This prevents the kinases from phosphorylating their substrates, which is a necessary step for cell cycle progression. As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest.
Biochemical Pathways
The compound affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of Retinoblastoma (Rb) protein . In its unphosphorylated state, Rb binds to and inhibits E2F transcription factors, which are necessary for the transcription of genes required for S phase entry. Therefore, the inhibition of CDK4/6 leads to the suppression of E2F-mediated gene transcription, preventing cell cycle progression.
Pharmacokinetics
Like many other kinase inhibitors, it is likely to be metabolized in the liver and excreted in the urine and feces . Factors such as the compound’s lipophilicity, molecular weight, and the presence of metabolic enzymes can influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK4/6 activity, leading to cell cycle arrest . On a cellular level, this results in the inhibition of cell proliferation. This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Additionally, the presence of other drugs could lead to drug-drug interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics .
Análisis Bioquímico
Biochemical Properties
It is known that it is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 , which are key regulators of cell cycle progression. This suggests that it may interact with these enzymes and potentially other proteins involved in cell cycle regulation.
Cellular Effects
Given its inhibitory effects on CDK4 and CDK6 , it is likely to influence cell function by altering cell cycle progression. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit CDK4 and CDK6 , which suggests that it may bind to these enzymes and inhibit their activity. This could lead to changes in gene expression and cellular function.
Metabolic Pathways
It is known that it is derived from 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Propiedades
IUPAC Name |
tert-butyl 4-[6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34BrN7O3/c1-17-20-16-30-25(32-23(20)35(24(36)22(17)28)18-7-5-6-8-18)31-21-10-9-19(15-29-21)33-11-13-34(14-12-33)26(37)38-27(2,3)4/h9-10,15-16,18H,5-8,11-14H2,1-4H3,(H,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSOLZWQDXJQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34BrN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457133 | |
| Record name | tert-Butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571188-82-4 | |
| Record name | tert-Butyl 4-[6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-piperazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571188-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














